1-(5-Chloro-2-nitrophenyl)-2,2,2-trifluoroethan-1-ol
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Overview
Description
1-(5-Chloro-2-nitrophenyl)-2,2,2-trifluoroethan-1-ol is a synthetic organic compound characterized by the presence of a chloro, nitro, and trifluoromethyl group attached to a phenyl ring
Preparation Methods
The synthesis of 1-(5-Chloro-2-nitrophenyl)-2,2,2-trifluoroethan-1-ol typically involves multi-step reactions starting from commercially available precursors. One common method includes the nitration of 5-chloro-2-nitrobenzaldehyde followed by a reaction with trifluoroethanol under acidic or basic conditions. Industrial production methods may involve optimized reaction conditions such as microwave-assisted synthesis to enhance yield and reduce reaction time .
Chemical Reactions Analysis
1-(5-Chloro-2-nitrophenyl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amine group using reagents like hydrogen gas and palladium on carbon.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions. Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-nitrophenyl)-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological pathways and molecular interactions. The presence of functional groups such as nitro, chloro, and trifluoromethyl allows it to participate in diverse chemical reactions, thereby modulating its activity .
Comparison with Similar Compounds
1-(5-Chloro-2-nitrophenyl)-2,2,2-trifluoroethan-1-ol can be compared with similar compounds such as:
1-(5-Chloro-2-nitrophenyl)piperidine: Shares the chloro and nitro groups but differs in the presence of a piperidine ring instead of a trifluoroethanol moiety.
5-Chloro-2-nitroaniline: Contains the chloro and nitro groups but lacks the trifluoromethyl group.
2,2,2-Trifluoroethanol: Contains the trifluoromethyl group but lacks the aromatic ring and other substituents. The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical properties and reactivity.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable compound for further research and development.
Properties
Molecular Formula |
C8H5ClF3NO3 |
---|---|
Molecular Weight |
255.58 g/mol |
IUPAC Name |
1-(5-chloro-2-nitrophenyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C8H5ClF3NO3/c9-4-1-2-6(13(15)16)5(3-4)7(14)8(10,11)12/h1-3,7,14H |
InChI Key |
ZQICUXIZGLPNTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(C(F)(F)F)O)[N+](=O)[O-] |
Origin of Product |
United States |
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